![molecular formula C12H8FNO3 B6340950 5-(4-Fluorophenyl)-2-hydroxyisonicotinic acid CAS No. 1214359-30-4](/img/structure/B6340950.png)
5-(4-Fluorophenyl)-2-hydroxyisonicotinic acid
Overview
Description
5-(4-Fluorophenyl)-2-hydroxyisonicotinic acid: is an organic compound that belongs to the class of isonicotinic acids It features a fluorophenyl group attached to the fifth position of the isonicotinic acid ring and a hydroxyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-2-hydroxyisonicotinic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of 4-fluorophenyl with a halogenated isonicotinic acid precursor. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and in a solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-2-hydroxyisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form a corresponding alcohol or amine derivative.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5-(4-Fluorophenyl)-2-oxoisonicotinic acid, while reduction can produce 5-(4-Fluorophenyl)-2-hydroxyisonicotinyl alcohol.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHFNO
- Molecular Weight : 251.22 g/mol
- CAS Number : 22282-72-0
The compound features a hydroxyl group (-OH) and a fluorophenyl group attached to an isonicotinic acid structure, which is significant for its biological activity.
Anti-inflammatory Activity
Research has indicated that 5-(4-Fluorophenyl)-2-hydroxyisonicotinic acid exhibits notable anti-inflammatory properties. It has been shown to inhibit edema in animal models, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID). The mechanism of action likely involves the inhibition of pro-inflammatory cytokines and mediators, making it useful in treating conditions like arthritis and other inflammatory disorders .
Analgesic Properties
The compound also demonstrates analgesic effects, providing pain relief through similar pathways as traditional analgesics. Studies have indicated that it may be effective in managing pain associated with inflammatory conditions, thereby improving patient quality of life .
Antipyretic Effects
In addition to its anti-inflammatory and analgesic properties, this compound has shown antipyretic effects, helping to reduce fever in experimental models . This makes it a candidate for further research into treatments for infections or inflammatory diseases where fever is a symptom.
Other Pharmacological Activities
Preliminary studies suggest that this compound may possess additional pharmacological activities such as:
- Diuretic effects : Promoting urine production, which can be beneficial in managing fluid retention.
- Hypoglycemic activity : Potentially lowering blood sugar levels, indicating a role in diabetes management .
Case Study 1: Efficacy in Animal Models
A study conducted on rats evaluated the anti-inflammatory effects of this compound by measuring the reduction of paw edema induced by carrageenan injection. Results showed a significant decrease in inflammation compared to control groups, supporting its potential use as an anti-inflammatory agent .
Case Study 2: Pain Management
In another study focused on pain management, the compound was administered to mice subjected to inflammatory pain models. The results indicated a marked reduction in pain responses, suggesting that it could serve as an alternative analgesic treatment with fewer side effects compared to traditional NSAIDs .
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorophenyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound features a pyrazole ring instead of an isonicotinic acid ring and has different biological activities.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: This compound contains an indole ring and exhibits antiviral properties.
Uniqueness
5-(4-Fluorophenyl)-2-hydroxyisonicotinic acid is unique due to its specific combination of a fluorophenyl group and a hydroxyl group on the isonicotinic acid ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
5-(4-Fluorophenyl)-2-hydroxyisonicotinic acid (CAS No. 1214359-30-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article summarizes the synthesis, biological activity, mechanisms of action, and comparative studies with related compounds.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The process begins with isonicotinic acid as the base compound.
- Substitution Reaction : The introduction of the 4-fluorophenyl group is achieved through electrophilic aromatic substitution.
- Functional Group Modification : Hydroxylation occurs at the 2-position, often using hydroxylation agents or reagents like sodium hypochlorite or potassium permanganate.
Antimicrobial Properties
Research indicates that derivatives of isonicotinic acid exhibit significant antimicrobial activity. A study highlighted that this compound demonstrated promising activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for this compound were reported as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus epidermidis | 1.95 |
Escherichia coli | 15.62 |
Staphylococcus aureus | 7.81 |
These results suggest that the presence of the fluorine atom enhances the antimicrobial efficacy compared to non-fluorinated analogs .
Enzyme Inhibition
The compound has also been evaluated for its potential to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. Studies have shown significant inhibition rates, indicating potential applications in managing diabetes:
- α-Amylase Inhibition : Significant inhibition observed.
- α-Glucosidase Inhibition : Moderate inhibition observed.
This suggests that this compound can play a role in controlling blood sugar levels by inhibiting carbohydrate digestion .
Anti-Cancer Properties
The anti-cancer potential of this compound has been explored through its ability to inhibit vascular endothelial growth factor (VEGF) receptor tyrosine kinase activity, which is crucial for tumor growth and metastasis. The compound has shown:
- Inhibition of Tumor Growth : Modulation of angiogenesis pathways.
- Cell Proliferation : Reduced proliferation rates in cancer cell lines.
These properties indicate that it may serve as a scaffold for developing new anticancer therapies .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Receptor Binding : The fluorophenyl group enhances binding affinity to various receptors, potentially altering their activity.
- Enzyme Interaction : By binding to enzyme active sites, the compound can inhibit critical enzymatic reactions necessary for cellular metabolism and proliferation .
Comparative Studies
Comparative analyses with other nicotinic acid derivatives reveal unique properties attributable to the fluorine substitution:
Compound Name | Antimicrobial Activity (MIC µg/mL) | Enzyme Inhibition (α-Amylase) |
---|---|---|
This compound | 1.95 (Staphylococcus epidermidis) | Significant |
6-Amino-3-(4-fluorophenyl)picolinic acid | 15.62 (Staphylococcus aureus) | Moderate |
6-Amino-3-(3-fluorophenyl)picolinic acid | 62.5 (Escherichia coli) | Low |
This table illustrates that the presence of the fluorine atom can enhance both antimicrobial and enzyme inhibitory activities compared to non-fluorinated analogs .
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-oxo-1H-pyridine-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-8-3-1-7(2-4-8)10-6-14-11(15)5-9(10)12(16)17/h1-6H,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLCCCBMZYYNNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)C=C2C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673429 | |
Record name | 5-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214359-30-4 | |
Record name | 5-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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